CBB1007

Description

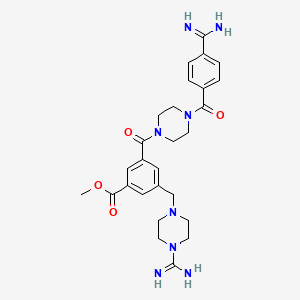

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate (CAS: 1379573-92-8) is a structurally complex compound featuring two piperazine rings, each modified with carbamimidoyl (amidine) groups, and a central benzoate scaffold. Its molecular formula is C27H34N8O4, with a molecular weight of 534.61 g/mol .

Properties

IUPAC Name |

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVRETRIDAQSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104834 | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379573-92-8 | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

CBB1007 is synthesized through a series of chemical reactions involving the amidino-guanidinium group. The synthetic route typically involves the following steps:

Formation of the amidino-guanidinium core: This step involves the reaction of appropriate starting materials to form the amidino-guanidinium core structure.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is produced in bulk and subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

CBB1007 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

Reduction: Reduction reactions can also occur, leading to changes in the compound’s functional groups.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

CBB1007 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.

Biology: Employed in research to understand the role of LSD1 in gene expression and epigenetic regulation.

Medicine: Investigated for its potential therapeutic applications in treating cancers with pluripotent stem cell properties.

Industry: Utilized in the development of new drugs and therapeutic agents targeting LSD1

Mechanism of Action

CBB1007 exerts its effects by selectively inhibiting LSD1, a histone demethylase that plays a crucial role in epigenetic regulation. By blocking LSD1 activity, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to increased levels of methylated H3K4. This results in the activation of epigenetically suppressed genes and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)

- Structure : Features a piperazine ring substituted with a 2,4-dichlorophenyl group and a pentanamide chain terminating in a pyridinylphenyl moiety.

- Key Differences : Lacks carbamimidoyl groups and benzoate ester; instead, it incorporates halogenated aromatic and amide functionalities.

- Application : Designed as a selective dopamine D3 receptor ligand, demonstrating the role of halogenated aryl-piperazine derivatives in modulating neurotransmitter systems .

Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (7)

- Structure : Contains a diazenyl (-N=N-) linker between the benzoate ester and a phenethyl-piperazine group.

- Synthesis : Highlights the versatility of piperazine in forming stable conjugates with aromatic amines .

Carbamimidoyl-Containing Analogues

Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

- Structure : Combines a benzoate ester with a pyrazole-hydrazone-carbamimidoyl hybrid.

- Key Differences : Utilizes a pyrazole ring instead of piperazine, altering conformational flexibility and electronic properties.

- Relevance : Demonstrates the use of amidine-like groups in stabilizing ligand-receptor interactions, though with divergent scaffold geometry .

Fluorinated Piperazine Derivatives

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19)

- Structure : Piperazine cores functionalized with fluorobenzyl groups and benzoyl moieties.

- Key Differences : Fluorine atoms enhance metabolic stability and membrane permeability compared to carbamimidoyl groups.

- Application : Explored as tyrosine kinase inhibitors, underscoring the importance of fluorinated fragments in kinase-targeted drug design .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural Flexibility : The target compound’s dual piperazine-carbamimidoyl architecture provides a unique balance of rigidity (benzoate core) and flexibility (piperazine linkers), which may enhance binding to multi-domain proteins compared to simpler analogues .

Electrostatic Interactions : Carbamimidoyl groups offer strong hydrogen-bonding and cationic character at physiological pH, contrasting with the electroneutral or halogenated substituents in analogues like 7o or fluorobenzyl derivatives .

Synthetic Challenges : The synthesis of multi-carbamimidoyl derivatives requires precise protection-deprotection strategies, as seen in amidine-containing compounds (e.g., pyrazole-hydrazone derivatives) .

Biological Activity

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate, commonly referred to as CBB1007, is a synthetic compound that has garnered attention for its biological activities, particularly as a potent inhibitor of lysine-specific demethylase 1 (LSD1). This article delves into the compound's synthesis, molecular characteristics, and biological implications, supported by relevant data and case studies.

Molecular Characteristics

- Molecular Formula : C27H34N8O4

- Molecular Weight : 534.61 g/mol

- IUPAC Name : Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate

- CAS Number : 1379573-92-8

- IC50 for hLSD1 : 5.27 μM

Synthesis

This compound is synthesized through a multi-step process that includes:

- Amidation : Reaction of 4-carbamimidoylbenzoyl chloride with piperazine.

- Esterification : Esterification of the intermediate with methyl 3-hydroxybenzoate.

- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

This synthetic route ensures high yield and purity, suitable for research applications in biological studies.

Biological Activity

This compound primarily functions as a reversible and substrate-competitive inhibitor of LSD1. Its inhibition of LSD1 leads to significant biological effects:

LSD1 is an enzyme involved in histone demethylation, which plays a crucial role in regulating gene expression. By inhibiting LSD1, this compound increases the levels of di-methylated H3K4 (H3K4Me2) and mono-methylated H3K4 (H3K4Me), while having no effect on tri-methylated H3K4 (H3K4Me3) or H3K9Me2. This selective inhibition is critical for its application in cancer research, particularly in pluripotent tumors.

Effects on Cell Growth

This compound has been shown to preferentially inhibit the growth of pluripotent tumors with minimal impact on non-pluripotent cancer cells or normal somatic cells. The IC50 value for non-pluripotent cells is greater than 100 μM, indicating a selective toxicity that could be beneficial for targeted cancer therapies.

Study 1: Inhibition of Tumor Growth

In a study published by Sigma-Aldrich, this compound was tested on various cancer cell lines. The results indicated that treatment with this compound led to significant growth arrest in pluripotent tumor cells compared to controls. The mechanism was attributed to increased levels of H3K4Me2, which is associated with the activation of tumor suppressor genes.

Study 2: Epigenetic Reprogramming

Another research effort demonstrated that this compound could activate epigenetically suppressed genes such as CHRM4/M4-ArchR and SCN3A in F9 cells. This suggests potential applications in reprogramming cellular pathways that are critical in cancer progression.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | IC50 Value (μM) |

|---|---|---|

| LSD1 Inhibition | Reversible substrate-competitive inhibition | 5.27 |

| Growth Inhibition | Pluripotent tumors vs. non-pluripotent tumors | >100 (non-pluripotent) |

| Gene Activation | Activation of epigenetically suppressed genes | ≤3.74 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.